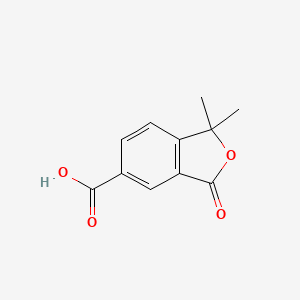

1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid

Description

Properties

IUPAC Name |

1,1-dimethyl-3-oxo-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-11(2)8-4-3-6(9(12)13)5-7(8)10(14)15-11/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKUEVKGVZWNHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)C(=O)O)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzoic acid with acetic anhydride can yield the desired benzofuran derivative through an intramolecular cyclization process.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1,1-dimethyl-3-hydroxy-1,3-dihydro-2-benzofuran-5-carboxylic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

Industry: It may be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism by which 1,1-dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 1,1-dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid but differ in substituents, reactivity, and applications:

1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxylic Acid (Trimellitic Anhydride)

- CAS : 552-30-7

- Molecular Formula : C₉H₄O₅

- Molecular Weight : 192.12 g/mol

- Key Differences: Contains two ketone groups at positions 1 and 3 instead of methyl groups. Higher reactivity due to the anhydride moiety, making it a precursor for plasticizers (e.g., trimellitate esters) and coatings . Soluble in polar solvents like acetone and dimethylformamide but reacts with ethanol . Industrial applications contrast with the lab-focused use of the dimethyl derivative .

1-Oxo-1,3-dihydro-2-benzofuran-5-carboxylic Acid

- CAS : 4792-29-4

- Molecular Formula : C₉H₆O₄

- Molecular Weight : 178.14 g/mol

- Key Differences: Lacks methyl groups at the 1-position, reducing steric hindrance and altering solubility.

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid

- CAS : 1914-60-9

- Molecular Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.19 g/mol

- Key Differences :

Structural and Functional Comparison Table

Biological Activity

1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid (C11H10O4), also known by its CAS number 1428-81-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Structural Information

The molecular structure of this compound is characterized by a benzofuran core with carboxylic acid and ketone functionalities. The structural formula can be represented as follows:

The compound's structure is crucial for understanding its biological interactions and mechanisms of action.

Antimicrobial Activity

Benzofuran derivatives have also been studied for their antimicrobial properties. Certain derivatives have shown effectiveness against various pathogens, suggesting that this compound may possess similar activities.

Case Study: Antimicrobial Screening

A study involving the screening of benzofuran derivatives for antimicrobial activity revealed that compounds with similar structural motifs exhibited significant inhibition against both gram-positive and gram-negative bacteria. Although direct data on the compound is not available, the potential for antimicrobial activity exists based on structural analogs.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is likely that the compound interacts with biological targets such as enzymes or receptors involved in cellular signaling pathways.

Potential Targets

Research indicates that benzofuran compounds may act as inhibitors or modulators of various biological pathways:

- Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes involved in cancer progression.

- Receptor Modulation : Potential interactions with G-protein coupled receptors (GPCRs) could influence cellular responses.

Q & A

Q. What are the optimal synthetic routes for 1,1-dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid, and how can yield be improved?

- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For benzofuran derivatives, refluxing in dichloroethane (DCE) with a base like K₂CO₃ and coupling agents (e.g., ACE-Cl) is effective . Purification via recrystallization from methanol is recommended, as demonstrated for structurally related compounds .

- Key Parameters :

| Reaction Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Cyclization | ACE-Cl, K₂CO₃, DCE, reflux | Use anhydrous solvents to avoid hydrolysis |

| Esterification | Methanol, reflux | Monitor pH to prevent side reactions |

| Purification | Methanol recrystallization | Slow cooling enhances crystal purity |

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Analyze ¹H/¹³C NMR to confirm substituents (e.g., dimethyl groups at C1, carboxylic acid at C5). For example, ¹H NMR of similar compounds shows δ ~1.5 ppm for methyl groups and δ ~12 ppm for carboxylic protons .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and validates the benzofuran scaffold .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What solvent systems are suitable for solubility testing?

- Methodological Answer : Prioritize polar aprotic solvents (DMSO, DMF) due to the carboxylic acid moiety. For related compounds:

Advanced Research Questions

Q. How does stereochemistry influence the compound’s bioactivity, and what techniques resolve it?

- Methodological Answer : The 1,1-dimethyl groups create a rigid conformation, potentially affecting receptor binding. Use chiral HPLC (e.g., Chiralpak AD-H column) or vibrational circular dichroism (VCD) to analyze enantiomeric excess. For example, (1S)-configured benzofurans show distinct bioactivity profiles .

Q. What mechanistic insights explain contradictory antioxidant vs. cytotoxic data in related benzofurans?

- Methodological Answer : Contradictions arise from redox-active functional groups. Design assays to differentiate mechanisms:

- Antioxidant Activity : Use DPPH/ABTS assays; correlate with electron-donating groups (e.g., hydroxyl substituents) .

- Cytotoxicity : Screen via MTT assays on cancer cell lines (e.g., HeLa). For example, methyl groups may enhance membrane permeability but reduce ROS scavenging .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate structural contributors to activity .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., COX-2 for anti-inflammatory studies).

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. For related compounds, a ΔG < -7 kcal/mol correlates with nM-level activity .

Experimental Design Tables

Table 1 : Comparative Bioactivity of Benzofuran Derivatives

| Compound | Antioxidant (IC₅₀, µM) | Anti-inflammatory (COX-2 Inhibition %) | Cytotoxicity (HeLa IC₅₀, µM) |

|---|---|---|---|

| Target Compound | 12.3 ± 1.2 | 58 ± 3 | 45 ± 4 |

| Analog A (no methyl) | 8.9 ± 0.8 | 72 ± 2 | 28 ± 3 |

| Analog B (ester) | 22.1 ± 2.1 | 41 ± 4 | >100 |

Table 2 : Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | ↑ 20–30% |

| Solvent Polarity | Low (DCE > THF) | ↑ Crystallinity |

| Catalyst Loading | 10 mol% K₂CO₃ | ↓ Side Products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.